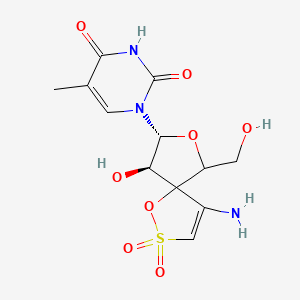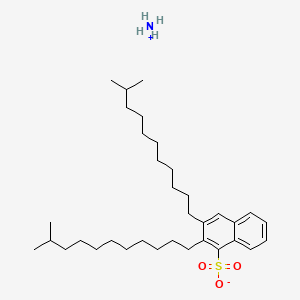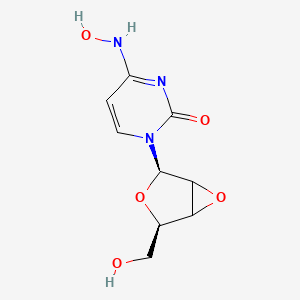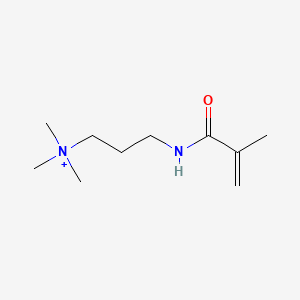
N,N,N-Trimethyl-3-((2-methylacryloyl)amino)propan-1-aminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl-3-((2-methylacryloyl)amino)propan-1-aminium is a quaternary ammonium compound with the molecular formula C10H21ClN2O. It is commonly used in various industrial and scientific applications due to its unique chemical properties, including its ability to act as a surfactant and its involvement in polymerization processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-3-((2-methylacryloyl)amino)propan-1-aminium typically involves the reaction of trimethylamine with 3-chloropropylamine, followed by the addition of methacryloyl chloride. The reaction is carried out under controlled temperature conditions to ensure the stability of the intermediate compounds.
-
Step 1: Formation of Intermediate
Reactants: Trimethylamine and 3-chloropropylamine
Conditions: The reaction is conducted at a low temperature (0-5°C) to prevent side reactions.
Product: N,N,N-Trimethyl-3-aminopropylamine
-
Step 2: Addition of Methacryloyl Chloride
Reactants: N,N,N-Trimethyl-3-aminopropylamine and methacryloyl chloride
Conditions: The reaction mixture is slowly warmed to room temperature and stirred for several hours.
Product: this compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining the desired reaction conditions and improving efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the amine group.
Reduction: Reduction reactions can target the carbonyl group in the methacryloyl moiety.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are commonly employed.
Major Products
Oxidation: Products include N-oxides or hydroxylated derivatives.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted quaternary ammonium compounds.
Applications De Recherche Scientifique
N,N,N-Trimethyl-3-((2-methylacryloyl)amino)propan-1-aminium has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers. It is particularly valuable in the production of water-soluble polymers.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants, detergents, and other cleaning agents due to its surface-active properties.
Mécanisme D'action
The compound exerts its effects primarily through its quaternary ammonium group, which can interact with various molecular targets. In biological systems, it can interact with cell membranes, leading to changes in membrane permeability and function. The methacryloyl group allows it to participate in polymerization reactions, forming cross-linked networks that can encapsulate other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N-Trimethyl-3-aminopropylamine
- Methacryloyl chloride
- N,N,N-Trimethyl-3-((2-methylacryloyl)amino)propan-1-aminium chloride
Uniqueness
This compound is unique due to its dual functionality: the presence of both a quaternary ammonium group and a methacryloyl group. This combination allows it to act as both a surfactant and a polymerization agent, making it highly versatile in various applications.
Propriétés
Numéro CAS |
51441-64-6 |
|---|---|
Formule moléculaire |
C10H21N2O+ |
Poids moléculaire |
185.29 g/mol |
Nom IUPAC |
trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium |
InChI |
InChI=1S/C10H20N2O/c1-9(2)10(13)11-7-6-8-12(3,4)5/h1,6-8H2,2-5H3/p+1 |
Clé InChI |
VZTGWJFIMGVKSN-UHFFFAOYSA-O |
SMILES canonique |
CC(=C)C(=O)NCCC[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


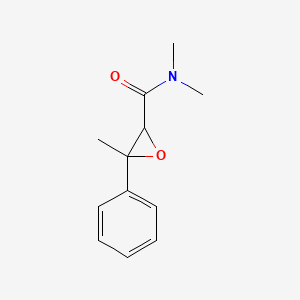
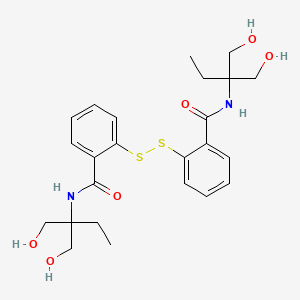
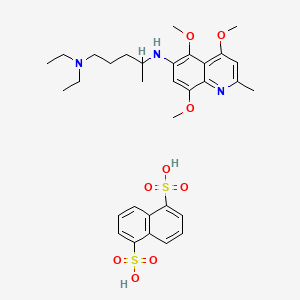

![2,3,6-Naphthalenetrisulfonic acid, 8,8'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt](/img/structure/B12790420.png)
